O-Mannopyranosylserine
Overview
Description
O-Mannopyranosylserine, also known as O-(alpha-D-mannopyranosyl)-L-serine, is a non-proteinogenic L-alpha-amino acid. It is an O-glycosyl-L-serine derivative where the hydroxyl group of serine is glycosylated with a mannopyranosyl residue. This compound is significant in various biological processes and has been studied for its role in glycoprotein synthesis and other biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Mannopyranosylserine typically involves the glycosylation of L-serine with mannopyranosyl donors. One common method includes the use of protected mannopyranosyl donors, such as 2,3:4,6-di-O-isopropylidene-alpha-D-mannopyranoside, which undergoes selective deprotection and subsequent glycosylation with L-serine under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve enzymatic glycosylation processes, where glycosyltransferases catalyze the transfer of mannopyranosyl residues to serine. This method is advantageous due to its specificity and efficiency in producing high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: O-Mannopyranosylserine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the mannopyranosyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the mannopyranosyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters .
Scientific Research Applications
O-Mannopyranosylserine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex glycoproteins and glycoconjugates.
Biology: It plays a role in studying glycosylation processes and protein folding.
Medicine: It is investigated for its potential in drug delivery systems and as a therapeutic agent in glycosylation disorders.
Industry: It is used in the production of glycoprotein-based biopharmaceuticals and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of O-Mannopyranosylserine involves its incorporation into glycoproteins through enzymatic glycosylation. The mannopyranosyl residue interacts with specific glycosyltransferases, facilitating the transfer to serine residues in target proteins. This process is crucial for proper protein folding, stability, and function .
Comparison with Similar Compounds
O-Galactopyranosylserine: Similar in structure but contains a galactopyranosyl residue instead of mannopyranosyl.
O-Glucopyranosylserine: Contains a glucopyranosyl residue, differing in the sugar moiety.
O-Fucopyranosylserine: Contains a fucopyranosyl residue, another variant in the sugar moiety.
Uniqueness: O-Mannopyranosylserine is unique due to its specific mannopyranosyl residue, which imparts distinct biochemical properties and interactions compared to other glycosylated serine derivatives. Its role in glycoprotein synthesis and potential therapeutic applications highlight its significance in scientific research .
Properties
IUPAC Name |
(2S)-2-amino-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO8/c10-3(8(15)16)2-17-9-7(14)6(13)5(12)4(1-11)18-9/h3-7,9,11-14H,1-2,10H2,(H,15,16)/t3-,4+,5+,6-,7-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTOXWOVJAONKK-DHGOSONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(=O)O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H](C(=O)O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307676 | |
Record name | O-α-D-Mannopyranosyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78609-14-0 | |
Record name | O-α-D-Mannopyranosyl-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78609-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Mannopyranosylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078609140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-α-D-Mannopyranosyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.